

# In vitro relaxivity of Gadoterate at different magnetic field strengths.

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## Compound of Interest

Compound Name: Gadoterate

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## In Vitro Relaxivity of Gadoterate Meglumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro relaxivity of **Gadoterate** meglumine (Dotarem®), a macrocyclic, ionic gadolinium-based contrast agent (GBCA), at various magnetic field strengths. Understanding the relaxivity of this agent is crucial for optimizing magnetic resonance imaging (MRI) protocols and for the development of new contrast agents. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the physical principles of relaxivity.

## Introduction to Relaxivity

**Gadoterate** meglumine enhances MRI contrast by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity. The efficiency of a contrast agent in altering these relaxation times is quantified by its relaxivity ( $r$ ), which is defined as the change in the relaxation rate ( $1/T$ ) per unit concentration of the contrast agent. There are two primary types of relaxivity:

- Longitudinal Relaxivity ( $r_1$ ): Describes the agent's effectiveness in shortening the T1 relaxation time, which is crucial for T1-weighted imaging.

- **Transverse Relaxivity (r2):** Describes the agent's effectiveness in shortening the T2 relaxation time, impacting T2-weighted and T2\*-weighted imaging.

Relaxivity is not a fixed value but is influenced by several factors, including the magnetic field strength, temperature, and the composition of the solvent (e.g., water, plasma, or whole blood).

## Quantitative Relaxivity Data

The following tables summarize the reported in vitro longitudinal (r1) and transverse (r2) relaxivity values for **Gadoterate meglumine** at different magnetic field strengths and in various media.

### Longitudinal Relaxivity (r1) of Gadoterate Meglumine

Magnetic Field Strength (T)	Medium	Temperature (°C)	r1 Relaxivity (L·mmol <sup>-1</sup> ·s <sup>-1</sup> )	Reference
1.5	Human Plasma	37	3.32 ± 0.13	[1]
3.0	Human Plasma	37	3.00 ± 0.13	[1]
7.0	Human Plasma	37	2.84 ± 0.09	[1]
3.0	Human Blood	37	2.72 ± 0.17	[1]
1.5	Human Whole Blood	37	3.9 ± 0.2	[2]
3.0	Human Whole Blood	37	3.4 ± 0.4	[2]
7.0	Human Whole Blood	37	2.8 ± 0.4	[2]
1.5	Not Specified	Not Specified	3.4 - 3.8	[3]

### Transverse Relaxivity (r2) of Gadoterate Meglumine

Magnetic Field Strength (T)	Medium	Temperature (°C)	r2 Relaxivity (L·mmol <sup>-1</sup> ·s <sup>-1</sup> )	Reference
0.5	Water	37	4.3	[4]

# Experimental Protocols for Relaxivity Measurement

The determination of in vitro relaxivity involves a series of precise measurements of T1 and T2 relaxation times of the contrast agent in a chosen medium at various concentrations.

## Sample Preparation

- **Stock Solution Preparation:** A high-concentration stock solution of **Gadoterate** meglumine is prepared in the desired solvent (e.g., deionized water, human plasma, or whole blood).
- **Serial Dilutions:** A series of dilutions are made from the stock solution to create samples with a range of known concentrations. Typically, at least four to seven different concentrations are prepared to ensure a robust linear regression analysis.<sup>[1][2]</sup>
- **Phantom Preparation:** The prepared samples are transferred into phantom tubes for imaging. Care is taken to avoid air bubbles and ensure sample homogeneity.
- **Temperature Equilibration:** The phantom is placed in the MRI scanner and allowed to equilibrate to the target temperature, which is often physiological temperature (37°C), for a specified period before measurements commence.<sup>[1]</sup>

## T1 Relaxivity (r1) Measurement

The most common method for T1 measurement is the inversion recovery pulse sequence.

- **Pulse Sequence:** An inversion recovery turbo spin echo (IR-TSE) or a similar inversion recovery sequence is used.<sup>[1]</sup> This sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90° excitation pulse to measure the recovering longitudinal magnetization.
- **Data Acquisition:** Images are acquired at multiple, progressively longer TI values.
- **Signal Intensity Analysis:** The signal intensity from a region of interest (ROI) within each sample tube is measured for each TI.
- **T1 Calculation:** The signal intensity values are fitted to the signal recovery equation for an inversion recovery sequence to calculate the T1 relaxation time for each concentration.

- Relaxivity Calculation: The relaxation rate ( $R1 = 1/T1$ ) is plotted against the concentration of **Gadoterate** meglumine. The slope of the resulting linear regression line represents the longitudinal relaxivity ( $r1$ ).<sup>[1]</sup>

## T2 Relaxivity ( $r2$ ) Measurement

T2 relaxivity is typically measured using a spin-echo based pulse sequence.

- Pulse Sequence: A Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo sequence is employed. This involves a  $90^\circ$  excitation pulse followed by a train of  $180^\circ$  refocusing pulses at different echo times (TE).
- Data Acquisition: A series of images are acquired at different TE values.
- Signal Intensity Analysis: The signal intensity from an ROI within each sample is measured for each TE.
- T2 Calculation: The signal intensity values are fitted to an exponential decay curve to determine the T2 relaxation time for each concentration.
- Relaxivity Calculation: The relaxation rate ( $R2 = 1/T2$ ) is plotted against the concentration of **Gadoterate** meglumine. The slope of the linear fit gives the transverse relaxivity ( $r2$ ).

## Factors Influencing Relaxivity

### Magnetic Field Strength

The relaxivity of gadolinium-based contrast agents is dependent on the magnetic field strength of the MRI scanner. Generally, for small molecule agents like **Gadoterate**, the  $r1$  relaxivity tends to decrease with increasing magnetic field strength, while the  $r2$  relaxivity tends to increase.<sup>[5]</sup> The data presented in the tables for **Gadoterate** meglumine are consistent with this trend for  $r1$  relaxivity.<sup>[1][2]</sup>

### Temperature

Relaxivity is also temperature-dependent. An increase in temperature generally leads to faster molecular tumbling rates, which can affect both  $r1$  and  $r2$  relaxivity. While specific quantitative data for the temperature dependence of **Gadoterate** meglumine is not readily available in the

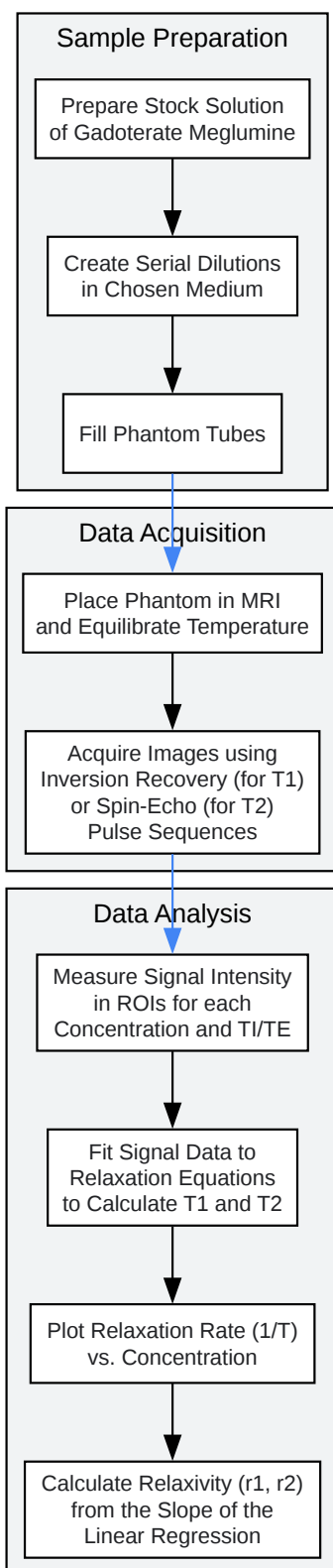
literature, the general principle is well-established.[6] Experiments to determine temperature dependence would follow the protocols described above, with the addition of precise temperature control and measurements at various temperatures.

## Solvent Composition

The medium in which the contrast agent is dissolved significantly impacts its relaxivity. As seen in the data tables, the relaxivity of **Gadoterate** meglumine differs between human plasma and whole blood. This is due to interactions with proteins and other macromolecules, as well as changes in viscosity. For macrocyclic agents like **Gadoterate**, which exhibit low levels of protein binding, the effect of the solvent is less pronounced compared to linear agents.[7]

## Visualizations

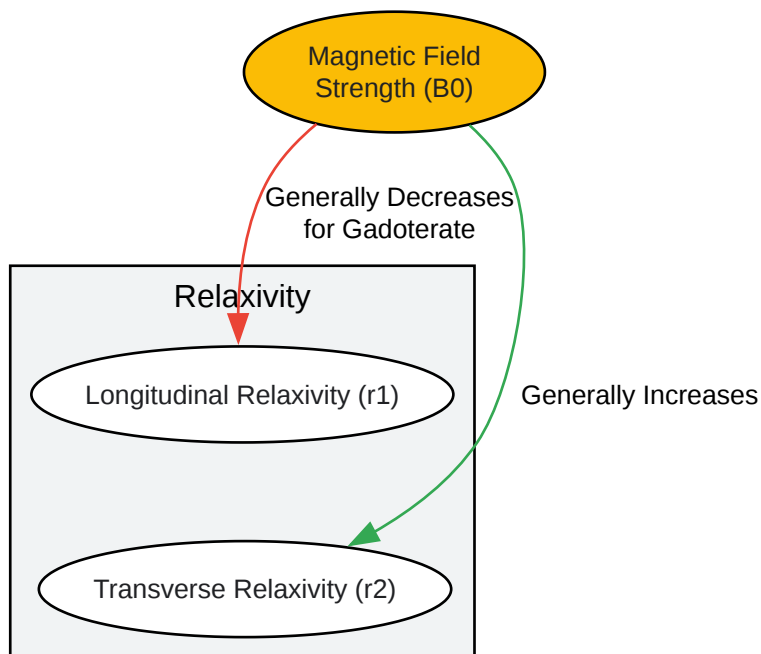
### Experimental Workflow for Relaxivity Measurement



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Caption: Experimental workflow for determining the in vitro relaxivity of **Gadoterate**.

## Relationship Between Magnetic Field Strength and Relaxivity



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Caption: General relationship between magnetic field strength and relaxivity for **Gadoterate**.

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